molecular formula C25H30BrN3O4 B11431604 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B11431604
M. Wt: 516.4 g/mol
InChI Key: SVVHELRFMBHBLF-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group, a tert-butyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield azido, cyano, or other substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is unique due to its combination of a bromo-substituted phenoxy group, a tert-butyl group, and an oxadiazole ring.

Properties

Molecular Formula

C25H30BrN3O4

Molecular Weight

516.4 g/mol

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C25H30BrN3O4/c1-16(2)29(14-22-27-24(28-33-22)17-7-10-19(31-6)11-8-17)23(30)15-32-21-12-9-18(13-20(21)26)25(3,4)5/h7-13,16H,14-15H2,1-6H3

InChI Key

SVVHELRFMBHBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)COC3=C(C=C(C=C3)C(C)(C)C)Br

Origin of Product

United States

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